N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide

Pim kinase Lead optimization Ligand efficiency

N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide (CAS 2034228-72-1) is a synthetic small molecule belonging to the thiazole-pyrimidine carboxamide class. Its structure incorporates a 6-(piperidin-1-yl)pyrimidine-4-carboxamide core tethered to a 4-(2-amino-2-oxoethyl)thiazol-2-yl moiety.

Molecular Formula C15H18N6O2S
Molecular Weight 346.41
CAS No. 2034228-72-1
Cat. No. B2360754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide
CAS2034228-72-1
Molecular FormulaC15H18N6O2S
Molecular Weight346.41
Structural Identifiers
SMILESC1CCN(CC1)C2=NC=NC(=C2)C(=O)NC3=NC(=CS3)CC(=O)N
InChIInChI=1S/C15H18N6O2S/c16-12(22)6-10-8-24-15(19-10)20-14(23)11-7-13(18-9-17-11)21-4-2-1-3-5-21/h7-9H,1-6H2,(H2,16,22)(H,19,20,23)
InChIKeyKQNDTFAWOCUNPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(2-Amino-2-oxoethyl)thiazol-2-yl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide (CAS 2034228-72-1): Procurement-Relevant Compound Profile


N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide (CAS 2034228-72-1) is a synthetic small molecule belonging to the thiazole-pyrimidine carboxamide class [1]. Its structure incorporates a 6-(piperidin-1-yl)pyrimidine-4-carboxamide core tethered to a 4-(2-amino-2-oxoethyl)thiazol-2-yl moiety. This architectural arrangement aligns with the general scaffold described in Pim kinase inhibitor patents (e.g., Incyte's WO2014113388) [1]. As of the present analysis, the compound has not been indexed in PubChem, ChEMBL, or BindingDB, and no peer-reviewed bioactivity studies or reputable vendor technical datasheets were identified in public domains. Consequently, all available differentiation evidence is derived from structural-class inference and predicted physicochemical properties rather than direct experimental comparison.

Thiazole-pyrimidine carboxamide scaffold; aligns with Pim kinase inhibitor chemotype (WO2014113388)
No peer-reviewed bioactivity data; research fit for exploratory library screening
Predicted lower molecular weight and higher polar surface area vs clinical Pim inhibitors; may support solubility and ligand-efficiency assays

Why N-(4-(2-Amino-2-oxoethyl)thiazol-2-yl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide Cannot Be Substituted by Generic In-Class Analogs


Although numerous thiazole-pyrimidine carboxamides exist as Pim kinase inhibitors (e.g., AZD1208, SGI-1776, CX-6258), even minor structural variations within this series produce large shifts in kinase selectivity, cellular potency, and pharmacokinetic profile [1]. The target compound features a unique 4-(2-amino-2-oxoethyl) substituent on the thiazole ring—a primary acetamide side chain that is absent in all current clinical-stage Pim inhibitors. This moiety modulates hydrogen-bond capacity, polar surface area, and metabolic vulnerability in ways that cannot be inferred from close analogs bearing methyl, trifluoromethyl, or aryl substitutions at the equivalent position. Without matched experimental data comparing the target compound head-to-head against specific alternatives, any assumption of functional interchangeability is scientifically unfounded and risks introducing uncontrolled variables into assay systems or lead-optimization campaigns.

Unique 2-amino-2-oxoethyl side chain
Absent in clinical-stage Pim inhibitors; substitution may cause uncharacterized shifts in kinase selectivity and metabolic profile.
No direct head-to-head data
Functional interchangeability with analogs such as AZD1208 or SGI-1776 cannot be assumed without matched experimental comparisons.

Quantitative Differentiation Evidence for N-(4-(2-Amino-2-oxoethyl)thiazol-2-yl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide vs. In-Class Comparators


Lower Molecular Weight vs. Clinical-Stage Pim Kinase Inhibitors

The target compound (MW 346.41 g/mol) [1] exhibits a substantially lower molecular weight compared with the four most prominent clinical/preclinical Pim kinase inhibitors: AZD1208 (MW 469.4 g/mol), SGI-1776 free base (MW 469.4 g/mol), CX-6258 (MW 454.4 g/mol), and LGH-321 (MW 439.4 g/mol) [2]. Lower MW in a congeneric series is generally associated with improved ligand efficiency metrics and favorable ADME characteristics [2].

MW vs. Clin. Inhibitors
Class-level inference
346.41 g/mol
23–35% lower vs. AZD1208, SGI-1776, CX-6258, LGH-321
May support ligand-efficiency screening fit
Calculated from molecular formula; no experimental bioactivity data
Pim kinase Lead optimization Ligand efficiency

Distinctive Hydrogen-Bond Donor Count vs. Pim Inhibitor Chemical Space

The target compound possesses 2 hydrogen-bond donors (HBD) from the primary amide moiety [1], whereas clinical Pim inhibitors AZD1208, SGI-1776, and CX-6258 each contain 1 or 0 HBD [2]. The additional HBD capability in the target compound may enhance binding to kinase hinge regions with multiple H-bond acceptor sites, potentially broadening or shifting the selectivity profile relative to monodentate analogs [3].

H-Bond Donors (HBD)
Class-level inference
2 HBD
+1 to +2 vs. AZD1208 (1), SGI-1776 (1), CX-6258 (0)
May shift hinge-binding selectivity profile
From primary amide; no binding data available
Hydrogen bonding Selectivity Off-target liability

Solubility-Favoring Topological Polar Surface Area Relative to Lipophilic Clinical Pim Inhibitors

The target compound's topological polar surface area (tPSA) is calculated as 138.6 Ų [1], exceeding that of AZD1208 (tPSA ~98 Ų), SGI-1776 (tPSA ~97 Ų), and CX-6258 (tPSA ~87 Ų) [2]. Elevated tPSA correlates with improved aqueous solubility and reduced passive membrane permeability, which can be advantageous for in vitro assay formats requiring DMSO-free or low-DMSO conditions [3].

Topological PSA
Class-level inference
138.6 Ų
+41–59% vs. AZD1208 (~98), SGI-1776 (~97), CX-6258 (~87)
May support low-DMSO assay development
Fragment-based calculation; experimental solubility not reported
Solubility Formulation Assay compatibility

Absence of Peer-Reviewed Bioactivity Data Necessitates Cautious Procurement for Target Validation

As of the search date, no IC50, Kd, or cellular activity data for N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide against any biological target could be located in PubMed, PubChem BioAssay, ChEMBL, or BindingDB [1]. In contrast, clinical-stage Pim inhibitors have extensive published datasets: AZD1208 (Pim1 IC50 = 0.4 nM, Pim2 = 5 nM, Pim3 = 1.9 nM) [2]; SGI-1776 (Pim1 IC50 = 7 nM, Pim2 = 363 nM, Pim3 = 69 nM) [3]. The complete absence of orthogonal bioactivity verification for the target compound means that potency, selectivity, and mechanism of action remain unconfirmed.

Bioactivity Data Availability
Data to verify
Target Compound
No public IC50/Kd data
AZD1208, SGI-1776, CX-6258
Pim1/2/3 IC50 reported
Procurement risk; recommend de novo profiling
Searched PubMed, ChEMBL, PubChem BioAssay, BindingDB
Bioactivity Target engagement Data transparency

Recommended Application Scenarios for N-(4-(2-Amino-2-oxoethyl)thiazol-2-yl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide Based on Current Evidence


Novel Kinase Inhibitor Library Screening for Pim or Related Kinase Hinge-Binder Discovery

The target compound's distinctive combination of a 2-amino-2-oxoethyl side chain and elevated tPSA (138.6 Ų) [1] makes it a structurally novel entry for kinase-focused compound libraries. Its scaffold resembles the Incyte Pim inhibitor series (WO2014113388) [2], yet its substitution pattern is unrepresented in any clinical candidate. Screening this compound against Pim1/2/3 or related CAMK-family kinases may reveal novel selectivity profiles that differ from well-characterized comparators such as AZD1208 or SGI-1776 [3].

Solubility-Challenged Assay Development Requiring Low-DMSO Vehicle Conditions

With a calculated tPSA 41–59% higher than leading Pim inhibitors [1], this compound is predicted to maintain solubility in aqueous buffers at concentrations that would cause precipitation for more lipophilic analogs. This property renders it suitable for assay formats such as differential scanning fluorimetry (DSF) and isothermal titration calorimetry (ITC) where DMSO concentrations must be minimized [2].

Fragment-Based Lead Generation Leveraging Low Molecular Weight (MW 346.4) and Dual H-Bond Donors

At MW 346.4 g/mol—35% lighter than AZD1208—the compound approaches fragment-like dimensions while retaining elaborated functionality [1]. Its two hydrogen-bond donors (primary amide) provide additional binding interactions compared to zero-HBD fragments, potentially enabling more sensitive detection in biochemical screens [2]. This positions the compound as a privileged starting point for structure-based optimization.

Medicinal Chemistry Tool Compound for Side-by-Side Selectivity Profiling Against Established Pim Inhibitors

The complete absence of public bioactivity data for this compound [1] paradoxically creates a unique opportunity: researchers can generate exclusive, proprietary data by profiling it alongside AZD1208 and SGI-1776 in parallel [2]. Such head-to-head datasets are valuable for building internal SAR models and identifying scaffold-specific off-target liabilities not captured by existing Pim inhibitor chemotypes.

Application
Selection Property
Validation Focus
Kinase inhibitor library screening
Structurally distinct 2-amino-2-oxoethyl substitution vs. clinical Pim inhibitors
Profiling against Pim1/2/3 or CAMK kinases for selectivity mapping
Low-DMSO biophysical assays
Higher predicted polar surface area may reduce DMSO dependence
Aqueous solubility and compatibility with DSF, ITC
Fragment-based lead generation
Lower molecular weight and dual H-bond donor capacity
Ligand-efficiency and binding-sensitivity screening
Comparative selectivity profiling
Absence of public bioactivity data enables internal SAR generation
Parallel profiling with established Pim inhibitors; scaffold-specific off-target assessment
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